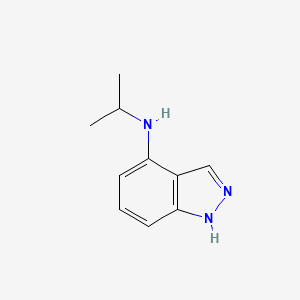
Indazol-4-amine, N-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indazol-4-amine, N-(1-methylethyl)- is a nitrogen-containing heterocyclic compound. It belongs to the indazole family, which is characterized by a bicyclic structure comprising a pyrazole ring fused to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of indazole derivatives, including Indazol-4-amine, N-(1-methylethyl)-, often involves transition metal-catalyzed reactions, reductive cyclization, and C-H activation. For instance, a common method includes the Cu(OAc)2-catalyzed formation of N-N bonds using oxygen as the terminal oxidant . Another approach involves the Rh(III)-promoted double C-H activation and C-H/C-H cross-coupling of aldehyde phenylhydrazones .
Industrial Production Methods: Industrial production of indazole derivatives typically employs scalable synthetic routes that ensure high yields and minimal byproducts. Metal-catalyzed reactions are favored due to their efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: Indazol-4-amine, N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Introduction of different substituents on the indazole ring.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents like hydrogen peroxide.
Reduction: Employs reducing agents such as sodium borohydride.
Substitution: Involves reagents like halogens and alkylating agents under specific conditions.
Major Products: The reactions yield a variety of products, including substituted indazoles with potential pharmacological activities .
Aplicaciones Científicas De Investigación
Indazol-4-amine, N-(1-methylethyl)- has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and proteins.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. It often inhibits kinase activity, leading to the modulation of signaling pathways involved in cell proliferation and inflammation .
Comparación Con Compuestos Similares
- 1H-Indazole
- 2H-Indazole
- 3-Amino-1H-indazole-1-carboxamide
Comparison: Indazol-4-amine, N-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other indazole derivatives, it exhibits enhanced selectivity and potency in inhibiting certain enzymes .
Propiedades
Fórmula molecular |
C10H13N3 |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
N-propan-2-yl-1H-indazol-4-amine |
InChI |
InChI=1S/C10H13N3/c1-7(2)12-9-4-3-5-10-8(9)6-11-13-10/h3-7,12H,1-2H3,(H,11,13) |
Clave InChI |
VBYKTKTXQXNGBH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=CC=CC2=C1C=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


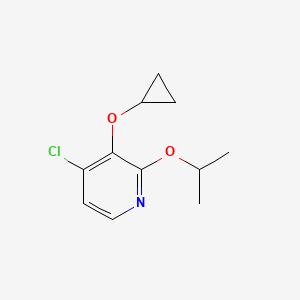
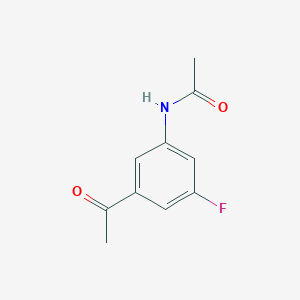
![[6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14846316.png)

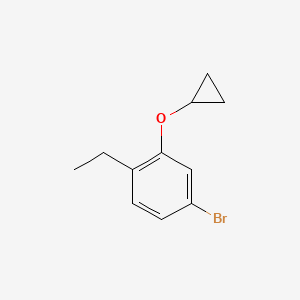

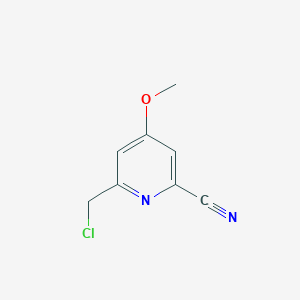

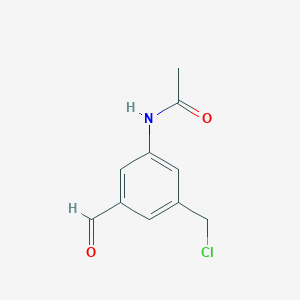

![2-[(2,2,2-Trideuterioacetyl)amino]butanoic acid](/img/structure/B14846359.png)



